Ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate
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Overview
Description
Ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a fluoro and methoxycarbonyl group on the benzoyl moiety, and an ethyl ester group on the carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the benzoyl group with fluoro and methoxycarbonyl substituents. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluoro and methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxycarbonyl groups may enhance its binding affinity and specificity for these targets. The piperidine ring provides a rigid scaffold that can interact with various biological macromolecules, potentially leading to modulation of their activity.
Comparison with Similar Compounds
Ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl piperidine-3-carboxylate: Lacks the fluoro and methoxycarbonyl substituents, resulting in different chemical and biological properties.
Fluorobenzoyl piperidine derivatives: Similar in structure but may have different substituents on the benzoyl ring, affecting their reactivity and applications.
Methoxycarbonyl piperidine derivatives: These compounds have the methoxycarbonyl group but may lack the fluoro substituent, leading to variations in their chemical behavior.
The unique combination of fluoro and methoxycarbonyl groups in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties that are valuable for research and industrial applications.
Properties
IUPAC Name |
ethyl 1-(2-fluoro-4-methoxycarbonylbenzoyl)piperidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO5/c1-3-24-17(22)14-6-4-5-9-19(14)15(20)12-8-7-11(10-13(12)18)16(21)23-2/h7-8,10,14H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAGBKGVXQYUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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